2-Propynamide, N-[1,1'-biphenyl]-2-yl-3-phenyl-
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Overview
Description
N-biphenyl-2-yl-3-phenylprop-2-ynamide: is an organic compound that belongs to the class of ynamides. Ynamides are versatile intermediates in organic synthesis, known for their ability to participate in a wide range of chemical transformations. This compound features a biphenyl group and a phenylprop-2-ynamide moiety, making it a valuable building block in the synthesis of various biologically active molecules and heterocycles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-biphenyl-2-yl-3-phenylprop-2-ynamide typically involves the coupling of a biphenyl derivative with a phenylprop-2-ynamide precursor. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a biphenylboronic acid with a phenylprop-2-ynamide halide in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of N-biphenyl-2-yl-3-phenylprop-2-ynamide may involve large-scale palladium-catalyzed cross-coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst loading, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: N-biphenyl-2-yl-3-phenylprop-2-ynamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the biphenyl or phenylprop-2-ynamide moieties are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Molecular oxygen, m-CPBA, rose bengal as a photoredox catalyst.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Various halides, nucleophiles, and bases.
Major Products Formed:
Oxidation: Formation of N-oxides and diketones.
Reduction: Formation of reduced amides and alcohols.
Substitution: Formation of substituted biphenyl and phenylprop-2-ynamide derivatives.
Scientific Research Applications
N-biphenyl-2-yl-3-phenylprop-2-ynamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-biphenyl-2-yl-3-phenylprop-2-ynamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. For example, it may inhibit matrix metalloproteinases (MMPs) or opioid receptors, leading to its potential therapeutic effects .
Comparison with Similar Compounds
N-phenylprop-2-ynamide: A simpler analog with similar reactivity but lacking the biphenyl group.
N-arylcinnamamide derivatives: Compounds with a similar amide linkage but different aromatic substituents.
Indole derivatives: Compounds with a different heterocyclic core but similar biological activities.
Uniqueness: N-biphenyl-2-yl-3-phenylprop-2-ynamide is unique due to its combination of biphenyl and phenylprop-2-ynamide moieties, which confer distinct chemical reactivity and biological activities. This makes it a valuable compound for diverse applications in organic synthesis, medicinal chemistry, and material science .
Properties
Molecular Formula |
C21H15NO |
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Molecular Weight |
297.3 g/mol |
IUPAC Name |
3-phenyl-N-(2-phenylphenyl)prop-2-ynamide |
InChI |
InChI=1S/C21H15NO/c23-21(16-15-17-9-3-1-4-10-17)22-20-14-8-7-13-19(20)18-11-5-2-6-12-18/h1-14H,(H,22,23) |
InChI Key |
OOGMYQOVMDIZJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
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